9-Methanesulfonylcarbazole
Overview
Description
9-Methanesulfonylcarbazole is a derivative of carbazole, a nitrogen-containing heterocyclic compound. Carbazole and its derivatives are known for their stability, photochemical properties, and versatility in functionalization.
Mechanism of Action
Target of Action
They are known to interact with various biological targets, including enzymes and receptors, and play significant roles in various biochemical processes .
Mode of Action
Carbazole derivatives have been shown to interact with their targets, leading to changes in cellular processes . These interactions often result in the modulation of the activity of the target proteins, thereby influencing the biochemical pathways they are involved in .
Biochemical Pathways
Carbazole derivatives have been shown to influence various biochemical pathways . For instance, they have been implicated in the regulation of metabolic pathways, including amino acid metabolism and short-chain fatty acid metabolism . The downstream effects of these interactions can lead to changes in cellular functions and overall organism health .
Pharmacokinetics
Understanding these properties is crucial for predicting the compound’s bioavailability and its overall effect on the body .
Result of Action
Carbazole derivatives have been shown to have various effects at the molecular and cellular levels . For instance, some carbazole derivatives have been found to induce DNA damage and change DNA methylation patterns in certain cell types .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 9-Methanesulfonylcarbazole . Factors such as temperature, pH, and presence of other compounds can affect the compound’s stability and its interaction with its targets . Understanding these environmental influences is crucial for optimizing the use of the compound in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methanesulfonylcarbazole typically involves the sulfonation of carbazole. One common method is the reaction of carbazole with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the methanesulfonyl derivative .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonation processes using methanesulfonic acid. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 9-Methanesulfonylcarbazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert it back to carbazole or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while substitution reactions can produce a variety of functionalized carbazole derivatives .
Scientific Research Applications
9-Methanesulfonylcarbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Comparison with Similar Compounds
Carbazole: The parent compound, known for its stability and photochemical properties.
9-Ethylcarbazole: Another derivative with similar applications in electronic materials.
9-Phenylcarbazole: Known for its use in organic semiconductors.
Uniqueness: 9-Methanesulfonylcarbazole is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and properties. This makes it particularly useful in applications requiring specific electronic or photochemical characteristics .
Properties
IUPAC Name |
9-methylsulfonylcarbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S/c1-17(15,16)14-12-8-4-2-6-10(12)11-7-3-5-9-13(11)14/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WANZPOQEQVYVEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C2=CC=CC=C2C3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443465 | |
Record name | 9-Methanesulfonylcarbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2169-37-1 | |
Record name | 9-Methanesulfonylcarbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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